(E)-4-(4-(Dimethylamino)but-2-enamido)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
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Overview
Description
PMID25991433-Compound-J1 is a small molecule compound known for its broad-spectrum antiviral activity. It has shown efficacy against various enveloped viruses, including influenza A virus, respiratory syncytial virus, severe acute respiratory syndrome coronavirus 2, human coronavirus OC43, herpes simplex virus type 1, and herpes simplex virus type 2 . This compound exhibits low toxicity both in vitro and in vivo, making it a promising candidate for further development as an antiviral agent .
Chemical Reactions Analysis
PMID25991433-Compound-J1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PMID25991433-Compound-J1 may result in the formation of oxidized derivatives with altered antiviral activity .
Scientific Research Applications
PMID25991433-Compound-J1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PMID25991433-Compound-J1 involves specific interactions with the hemagglutinin HA2 subunit of the influenza virus . By binding to this subunit, the compound blocks membrane fusion, thereby inhibiting the entry of the virus into host cells . This mechanism is effective against various strains of influenza virus, including oseltamivir-resistant strains . Additionally, the compound’s broad-spectrum antiviral activity suggests that it may target other viral proteins or pathways in different viruses .
Comparison with Similar Compounds
PMID25991433-Compound-J1 can be compared with other antiviral compounds, such as oseltamivir, zanamivir, and baloxavir marboxil. Unlike these compounds, which primarily target the neuraminidase or polymerase proteins of the influenza virus, PMID25991433-Compound-J1 targets the hemagglutinin HA2 subunit . This unique mechanism of action provides an advantage in combating drug-resistant strains of the virus .
Similar compounds include:
Oseltamivir: Targets neuraminidase and is used to treat influenza A and B.
Zanamivir: Also targets neuraminidase and is used for the treatment of influenza.
Baloxavir marboxil: Inhibits the cap-dependent endonuclease activity of the viral polymerase.
PMID25991433-Compound-J1’s unique targeting of the hemagglutinin HA2 subunit sets it apart from these other antiviral agents, making it a valuable addition to the arsenal of antiviral therapies .
Properties
Molecular Formula |
C29H29N7O2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C29H29N7O2/c1-20-8-11-24(18-26(20)35-29-31-16-14-25(34-29)22-6-4-15-30-19-22)33-28(38)21-9-12-23(13-10-21)32-27(37)7-5-17-36(2)3/h4-16,18-19H,17H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b7-5+ |
InChI Key |
YFRXAAWSVLQGDR-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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